3-Bromo-5-(trifluoromethoxy)pyridine
Description
3-Bromo-5-(trifluoromethoxy)pyridine (CAS: 1060815-01-1, molecular formula: C₆H₃BrF₃NO) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 5-position. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing trifluoromethoxy group enhances stability and modulates electronic properties .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHWDZUXNAITEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716752 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-01-1 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(trifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-5-(trifluoromethoxy)pyridine typically involves multi-step transformations starting from pyridine derivatives with appropriate functional groups that can be converted into the trifluoromethoxy and bromine substituents. The key challenge lies in introducing the trifluoromethoxy group (–OCF3), which is chemically more demanding than simpler substituents like methoxy or trifluoromethyl groups.
Chlorination-Fluorination Route via Chlorothionoformate Intermediate
A prominent and practical synthetic approach involves the chlorination-fluorination of a chlorothionoformate group on the pyridine core, which allows the introduction of the trifluoromethoxy group efficiently. This method is described in detail in recent research and involves the following key steps:
Formation of Chlorothionoformate Intermediate: Starting from a pyridine derivative, the chlorothionoformate group is introduced using reagents such as thiophosgene (CSCl2) in the presence of sodium hydroxide in a biphasic CHCl3/H2O system at low temperature (0 °C).
Chlorination: The intermediate is then chlorinated using chlorine gas (Cl2) in chloroform at room temperature to prepare for fluorination.
Fluorination: The chlorinated intermediate undergoes fluorination with antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) at elevated temperatures (145–150 °C), replacing the chlorine atom with fluorine and forming the trifluoromethoxy group.
Selective Reduction: Finally, selective reduction of the chlorine atom at the α-position of the pyridine ring is achieved using phosphorus and aqueous hydroiodic acid (57% HI) under reflux conditions. This step preserves the trifluoromethoxy group and the bromine substituent, yielding this compound in good yield.
This synthetic route is advantageous because the trifluoromethoxy group is stable under the hydroiodic acid reduction conditions, allowing selective manipulation of other substituents without decomposition of the OCF3 group. The presence of a chlorine atom in the α-position (positions 2 or 6 on the pyridine ring) is critical for the success of this method.
| Step | Reagents/Conditions | Purpose | Temperature/Time | Notes |
|---|---|---|---|---|
| (a) | CSCl2, NaOH, CHCl3/H2O | Formation of chlorothionoformate | 0 °C | Biphasic system |
| (b) | Cl2, CHCl3 | Chlorination of intermediate | Room temperature | Prepares for fluorination |
| (c) | SbF3, SbCl5 | Fluorination to introduce OCF3 group | 145–150 °C | High temperature fluorination |
| (d) | P, aqueous 57% HI, reflux | Selective reduction of α-chlorine | Reflux | Preserves OCF3 and Br groups |
This method has been demonstrated to produce this compound with high yields and purity, making it a promising route for industrial applications.
Alternative Synthetic Routes and Considerations
While the chlorination-fluorination route is well-established, other potential synthetic strategies exist, though less documented specifically for this compound:
Direct Bromination of Trifluoromethoxypyridine: Starting from 5-trifluoromethoxypyridine, selective bromination at the 3-position could theoretically yield the target compound. However, regioselectivity and reaction conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
Metalation and Subsequent Functionalization: Metalation of pyridine derivatives followed by electrophilic bromination or trifluoromethoxylation could be considered. Yet, the instability of trifluoromethoxy precursors and the harsh conditions often required limit this approach.
Pd-Catalyzed Cross-Coupling Reactions: Using 3-bromo-5-halopyridine as a precursor, trifluoromethoxy groups could be introduced via Pd-catalyzed coupling with trifluoromethoxy sources. However, such methodologies are still under development and may have limited scalability.
Comparative Analysis with Related Compounds
The trifluoromethoxy group confers unique stability and electronic properties compared to methoxy or trifluoromethyl groups. Unlike methoxy, the trifluoromethoxy substituent is resistant to hydroiodic acid reduction, allowing selective transformations of other substituents on the pyridine ring without affecting the OCF3 group. This property is crucial in multi-step syntheses where selective functional group manipulation is required.
Summary Table of Key Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Chlorination-Fluorination Route | Chlorothionoformate formation → chlorination → fluorination → selective reduction | High selectivity; stable OCF3 group; industrial scalability | Requires handling of toxic reagents (CSCl2, Cl2, SbF3); high temperature fluorination | High (not explicitly quantified but reported as high yield) |
| Direct Bromination | Bromination of trifluoromethoxypyridine | Simpler reagents | Regioselectivity issues; potential overbromination | Not well documented |
| Metalation and Functionalization | Metalation → electrophilic substitution | Potentially versatile | Harsh conditions; instability of intermediates | Experimental |
| Pd-Catalyzed Coupling | Cross-coupling with trifluoromethoxy sources | Mild conditions; catalytic | Method development ongoing; cost of catalysts | Experimental |
Research Findings and Industrial Relevance
The chlorination-fluorination synthetic strategy has been validated in multiple studies as a convenient and practical route for trifluoromethoxylated pyridines, including this compound. The method's robustness and scalability make it suitable for pharmaceutical intermediate production, where purity and yield are critical. The stability of the trifluoromethoxy group under reductive conditions allows for selective downstream modifications without compromising the integrity of the molecule.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium phosphate (K3PO4) and solvents like toluene or ethanol.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds resulting from coupling reactions .
Scientific Research Applications
Pharmaceutical Applications
3-Bromo-5-(trifluoromethoxy)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances the biological activity of derivatives synthesized from it.
Table 1: Pharmaceutical Compounds Derived from this compound
| Compound Name | Application Area | Description |
|---|---|---|
| 5-Amino-2-(trifluoromethyl)pyridine | Antimicrobial agents | Used in the synthesis of antibiotics. |
| Pyridine derivatives | Anti-inflammatory drugs | Involved in developing non-steroidal anti-inflammatory drugs (NSAIDs). |
| Trifluoromethyl pyridines | Anticancer agents | Explored for potential use in cancer therapies. |
Case Study: Synthesis of Antimicrobial Agents
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity against various pathogens, making them suitable candidates for further development as therapeutic agents .
Agrochemical Applications
The compound is also utilized in the agrochemical industry, particularly in the formulation of pesticides and herbicides. The trifluoromethoxy group contributes to enhanced efficacy and selectivity.
Table 2: Agrochemical Products Utilizing this compound
| Product Name | Target Pest/Weed | Mode of Action |
|---|---|---|
| Trifluoromethyl herbicides | Broadleaf weeds | Inhibits photosynthesis pathways. |
| Insecticides | Various insect pests | Disrupts nervous system function. |
Material Science Applications
In material science, this compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Table 3: Material Applications
| Application Area | Description |
|---|---|
| Conductive polymers | Used as a dopant to enhance conductivity. |
| Coatings | Provides protective properties against corrosion. |
Toxicological Considerations
While exploring its applications, it is crucial to consider the toxicological profile of this compound. Reports have indicated potential health risks associated with inhalation exposure, necessitating safety measures during handling and synthesis .
Mechanism of Action
The mechanism by which 3-Bromo-5-(trifluoromethoxy)pyridine exerts its effects depends on its specific application. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-Bromo-5-(trifluoromethoxy)pyridine and analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity :
- The bromine in this compound facilitates cross-coupling reactions more effectively than chlorine in analogs like 3-Chloro-5-(trifluoromethoxy)aniline, due to bromine’s superior leaving-group ability .
- Trifluoromethoxy (-OCF₃) vs. ethoxy (-OCH₂CH₃) : The trifluoromethoxy group enhances electron-withdrawing effects and metabolic stability compared to ethoxy, making it preferable in drug design .
Electronic and Steric Properties: Trifluoromethyl (-CF₃) substituents (e.g., in 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine) are more electron-withdrawing than -OCF₃, leading to altered reactivity in electrophilic substitutions .
Applications in Medicinal Chemistry :
- Compounds with trifluoromethoxy groups (e.g., 7e, 7f) are prioritized in CNS drug development due to their blood-brain barrier permeability .
- Fluorinated pyridines (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine) are critical in synthesizing electroluminescent materials, leveraging fluorine’s stability and electronic effects .
Research Findings and Case Studies
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP values compared to methoxy or ethoxy analogs, improving membrane permeability in drug candidates .
- Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 7e) correlate with increased crystallinity due to strong intermolecular interactions .
Biological Activity
3-Bromo-5-(trifluoromethoxy)pyridine is a heterocyclic compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHBrFNO
- Molecular Weight : Approximately 227.99 g/mol
- Functional Groups : Contains a bromine atom and a trifluoromethoxy group (OCF) attached to a pyridine ring, enhancing its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethoxy group enhances the compound's metabolic stability and facilitates its interaction with hydrophobic pockets in proteins, which can modulate enzyme activity or receptor binding.
Biological Activities
-
Insecticidal and Herbicidal Properties
- The compound has demonstrated potential as an insecticide and herbicide, effectively interfering with biological systems in pests. Its action may involve disrupting metabolic pathways critical for pest survival.
-
Pharmaceutical Applications
- Anti-inflammatory Agents : Derivatives of this compound have shown promise in treating inflammatory diseases. Research indicates that modifications to the trifluoromethoxy group can enhance anti-inflammatory potency.
- Cancer Treatment : Studies have suggested that this compound and its derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth .
-
Enzyme Interaction Studies
- Interaction studies using molecular docking techniques have revealed that this compound can bind to enzymes involved in metabolic pathways, suggesting potential as an enzyme inhibitor.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of this compound derivatives on murine models. The results indicated a significant reduction in inflammation markers compared to control groups, highlighting the compound's therapeutic potential in inflammatory diseases .
Case Study: Enzyme Inhibition
Research involving high-throughput screening identified several targets for this compound as an enzyme inhibitor. The compound exhibited strong binding affinities for enzymes involved in metabolic processes, suggesting its utility in drug development aimed at metabolic disorders.
Q & A
Q. What are the common synthetic routes for introducing bromine and trifluoromethoxy groups into pyridine derivatives?
Bromination of pyridine derivatives typically employs reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution. For trifluoromethoxy introduction, electrophilic substitution using trifluoromethyl hypofluorite (TMF) or copper-mediated cross-coupling with trifluoromethoxy precursors is common. For example, 2-amino-5-bromo-3-methylpyridine is synthesized via bromination of 2-amino-3-methylpyridine, which can guide analogous substitutions in 3-bromo-5-(trifluoromethoxy)pyridine synthesis .
Q. How can researchers characterize the purity and structure of this compound?
Combined techniques are essential:
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substitution patterns and confirms bromine/trifluoromethoxy positions.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Single-crystal X-ray diffraction (SC-XRD) resolves 3D structures, as demonstrated in studies of analogous brominated pyridines .
Q. What solvent systems are optimal for purifying this compound?
Due to its halogenated nature, polar aprotic solvents (e.g., DCM, THF) or ethanol/water mixtures are preferred for recrystallization. Column chromatography with silica gel and hexane/ethyl acetate gradients (7:3 to 1:1) effectively separates byproducts from brominated intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for brominated trifluoromethoxy-pyridines?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structures and predict NMR/IR spectra, cross-validating experimental data. For example, discrepancies in ¹⁹F NMR shifts in 3-bromo-5-(2,5-difluorophenyl)pyridine were resolved using Mulliken charge analysis and frontier molecular orbital (FMO) studies .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
Q. How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?
The electron-withdrawing trifluoromethoxy group activates the pyridine ring at the para position, favoring couplings at C3 or C5. Computational studies (e.g., Fukui indices) predict reactive sites, while kinetic experiments with Pd(PPh₃)₄ catalysts confirm selectivity in Heck or Sonogashira reactions .
Q. What are the challenges in analyzing nonlinear optical (NLO) properties of brominated trifluoromethoxy-pyridines?
The strong electron-withdrawing effects of Br and -OCF₃ groups enhance hyperpolarizability (β), but aggregation in solution can mask NLO responses. Solid-state measurements (e.g., Kurtz-Perry powder technique) combined with DFT-derived first hyperpolarizability values (β₀) provide accurate assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
